molecular formula C8H10N2O B12358355 6,7,8,8a-tetrahydro-5H-cinnolin-3-one

6,7,8,8a-tetrahydro-5H-cinnolin-3-one

Cat. No.: B12358355
M. Wt: 150.18 g/mol
InChI Key: HYSODACIMHWOMW-UHFFFAOYSA-N
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Description

6,7,8,8a-tetrahydro-5H-cinnolin-3-one is a nitrogen-containing heterocyclic compound It belongs to the class of cinnolines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazones with cyclohexanone under acidic conditions. Another method includes the reaction of arylhydrazonals with cyclohexenone, which yields the desired cinnoline derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7,8,8a-tetrahydro-5H-cinnolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include substituted cinnolines, dihydrocinnolines, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7,8,8a-tetrahydro-5H-cinnolin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,8a-tetrahydro-5H-cinnolin-3-one is unique due to its specific fused bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6,7,8,8a-tetrahydro-5H-cinnolin-3-one

InChI

InChI=1S/C8H10N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h5,7H,1-4H2

InChI Key

HYSODACIMHWOMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N=NC2C1

Origin of Product

United States

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